1-(4-Chloro-3-nitrophenyl)-1-butanone
Description
1-(4-Chloro-3-nitrophenyl)-1-butanone is a substituted aromatic ketone with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.65 g/mol. Its structure features a butanone backbone attached to a phenyl ring substituted with a chlorine atom at the para-position and a nitro group (-NO₂) at the meta-position (relative to the ketone).
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-3-10(13)7-4-5-8(11)9(6-7)12(14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJDBMPPNVQGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrophenyl)-1-butanone typically involves the nitration of 4-chlorobenzene followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group to the 4-chlorobenzene, forming 4-chloro-3-nitrobenzene. This intermediate is then subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to enhance yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently .
Chemical Reactions Analysis
1-(4-Chloro-3-nitrophenyl)-1-butanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-1-butanone finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-1-butanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can facilitate binding to target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The chloro and nitro groups in this compound enhance electrophilicity compared to analogs like 1-(4-Methyl-3-nitrophenyl)-1-butanone, where the methyl group is electron-donating. This difference may affect metabolic activation or DNA adduct formation, as seen in NNK’s carcinogenicity via methylnitrosamino-mediated DNA alkylation . The hydroxyl group in 1-(4-Nitrophenyl)-3-oxo-1-butanol introduces hydrogen-bonding capacity, improving aqueous solubility compared to the ketone-only analogs .
Biological Activity: NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a tobacco-specific nitrosamine with robust carcinogenic activity. It induces lung and pancreatic tumors in rats via DNA adduct formation (e.g., O⁶-methylguanine) and selective alkylation in Clara cells . The methylnitrosamino group is critical for its metabolic activation to methylating agents. 1-(4-Chlorophenyl)-1-butanone, lacking a nitro group, has lower inferred toxicity but shares handling precautions (e.g., respiratory protection) due to aromatic chlorination .
Structural Complexity and Applications: The sulfanyl-ethanone derivative () demonstrates how additional functional groups (e.g., sulfanyl, isoquinoline) expand reactivity for applications in catalysis or medicinal chemistry . 1-(4-Nitrophenyl)-3-oxo-1-butanol’s hydroxyl group facilitates its use in enantioselective aldol reactions, highlighting how minor structural changes enable diverse synthetic utility .
Research Implications and Gaps
- Potential Toxicity: The chloro and nitro substituents may predispose it to metabolic activation pathways similar to NNK, warranting further genotoxicity studies.
- Synthetic Utility : Its electrophilic aromatic ring could make it a candidate for nucleophilic substitution reactions or as a precursor in pharmaceutical synthesis.
Further research should prioritize:
- Experimental determination of its physical-chemical properties (e.g., LogP, solubility).
- In vitro and in vivo toxicological profiling, particularly for DNA adduct formation and organ specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
